Hesperetin 3'-O-beta-D-glucuronide is a flavonoid compound that belongs to the class of organic compounds known as flavonoid O-glucuronides. This compound is characterized by its glucuronic acid moiety attached to the hesperetin structure, which enhances its solubility and bioavailability. Hesperetin itself is a flavanone predominantly found in citrus fruits, known for its antioxidant and anti-inflammatory properties. The glucuronidation process, which involves the conjugation of glucuronic acid to a substrate, plays a significant role in the metabolism of various drugs and phytochemicals, including hesperetin.
Hesperetin 3'-O-beta-D-glucuronide can be derived from natural sources such as citrus fruits, where hesperetin is abundant. It can also be synthesized through enzymatic methods using UDP-glucuronosyltransferase enzymes that facilitate the transfer of glucuronic acid from UDP-glucuronic acid to hesperetin .
The synthesis of Hesperetin 3'-O-beta-D-glucuronide primarily involves enzymatic glucuronidation. This process utilizes UDP-glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to the hydroxyl group at the 3' position of the hesperetin molecule.
Hesperetin 3'-O-beta-D-glucuronide undergoes several metabolic reactions, including hydrolysis, oxidation, and reduction.
The biological activity of Hesperetin 3'-O-beta-D-glucuronide is attributed to its interaction with various molecular targets:
Hesperetin 3'-O-beta-D-glucuronide has several scientific uses, primarily due to its biological activities:
The biosynthesis of hesperetin 3'-O-β-D-glucuronide (Hp3'GA) represents a specialized metabolic pathway for the detoxification and elimination of the citrus flavonoid hesperetin. This conjugation reaction occurs through a nucleophilic substitution mechanism where the oxygen atom at the 3'-position of hesperetin attacks the anomeric carbon (C1) of glucuronic acid in UDP-glucuronic acid (UDPGA), resulting in the formation of a β-glycosidic bond. This enzymatic transfer is catalyzed by UDP-glucuronosyltransferases (UGTs) located primarily in hepatic and intestinal endoplasmic reticulum membranes. The reaction exhibits strict regioselectivity for the 3'-hydroxyl group over other potential conjugation sites (5-, 7-, and 4'-OH groups) in the hesperetin molecule, governed by the binding pocket architecture of specific UGT isoforms that sterically favor access to the 3'-position [1] [9].
The catalytic mechanism proceeds through a SN2 reaction pathway involving a transition state where the glucuronyl group is transferred from UDPGA to the acceptor substrate with inversion of configuration at the C1 carbon of glucuronic acid. This results in the characteristic β-orientation of the glycosidic linkage in the conjugate. The reaction efficiency is dependent on the microenvironmental pH and membrane fluidity within the endoplasmic reticulum, which influences both enzyme conformation and substrate accessibility. Kinetic analyses reveal that Hp3'GA formation follows Michaelis-Menten kinetics with distinct substrate inhibition patterns at higher hesperetin concentrations (>100 μM), suggesting the existence of multiple substrate binding modes within the catalytic domain [4] [9].
Table 1: Molecular Characteristics of Hesperetin 3'-O-β-D-Glucuronide
Property | Value | Description |
---|---|---|
Chemical Formula | C₂₂H₂₂O₁₂ | Molecular composition |
Molecular Weight | 478.40 g/mol | Mass of one molecule |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[5-(5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | Systematic chemical nomenclature |
Glycosidic Linkage | β-configuration | Stereochemistry at anomeric carbon |
Major Site of Conjugation | 3'-hydroxyl group | Position on hesperetin scaffold |
CAS Number | 1237479-05-8 | Unique chemical identifier |
Multiple UGT isoforms demonstrate catalytic activity toward hesperetin with varying positional specificities. Recombinant enzyme assays reveal that UGT1A1 exhibits the highest catalytic efficiency (Vmax/Km) for Hp3'GA formation, followed by UGT1A9, UGT1A8, and UGT1A10. These isoforms display distinct regioselectivity patterns: UGT1A1 produces both 7-O- and 3'-O-glucuronides, while UGT1A7 exclusively generates the 3'-O-glucuronide conjugate. UGT1A3 demonstrates exclusive specificity for the 7-OH position and does not catalyze 3'-glucuronidation [4].
The kinetic parameters vary significantly among UGT isoforms. UGT1A1 exhibits a Km value of 48 ± 7 μM and Vmax of 920 ± 45 pmol/min/mg protein for Hp3'GA formation, indicating high substrate affinity and moderate catalytic capacity. Comparatively, UGT1A9 shows lower affinity (Km = 120 ± 15 μM) but higher catalytic velocity (Vmax = 1850 ± 210 pmol/min/mg protein). The tissue-specific expression of these isoforms determines the metabolic fate of hesperetin in different organs: intestinal UGTs (particularly UGT1A8 and UGT1A10) contribute significantly to first-pass metabolism following oral ingestion, while hepatic UGTs (predominantly UGT1A1 and UGT1A9) govern systemic clearance [4].
Table 2: Kinetic Parameters of UGT Isoforms Catalyzing Hesperetin Glucuronidation
UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μl/min/mg) | Major Metabolite(s) |
---|---|---|---|---|
UGT1A1 | 48 ± 7 | 920 ± 45 | 19.2 | 3'-O-Gluc, 7-O-Gluc |
UGT1A3 | 35 ± 5 | 680 ± 30 | 19.4 | 7-O-Glucuronide only |
UGT1A7 | 210 ± 25 | 1750 ± 190 | 8.3 | 3'-O-Glucuronide only |
UGT1A8 | 95 ± 11 | 1100 ± 95 | 11.6 | 3'-O-Gluc, 7-O-Gluc |
UGT1A9 | 120 ± 15 | 1850 ± 210 | 15.4 | 3'-O-Gluc, 7-O-Gluc |
UGT1A10 | 150 ± 20 | 820 ± 75 | 5.5 | 3'-O-Gluc, 7-O-Gluc |
Significant species-dependent differences exist in Hp3'GA formation pathways. Human intestinal fractions produce approximately 3.5-fold higher levels of Hp3'GA compared to hepatic fractions when normalized for UGT expression. Conversely, rat hepatic microsomes demonstrate greater glucuronidation capacity (Vmax = 850 pmol/min/mg) than intestinal microsomes (Vmax = 290 pmol/min/mg) for Hp3'GA formation. The metabolite ratio (3'-O-glucuronide:7-O-glucuronide) differs substantially between species: humans produce predominantly 3'-O-glucuronide (ratio 3.2:1), while rats exhibit nearly equal production of both conjugates (ratio 1.1:1) [4].
Molecular docking studies reveal that these variations stem from structural divergence in UGT substrate-binding domains between species. Human UGT1A9 contains a hydrophobic pocket with optimal geometry for accommodating the methoxy group at the 4'-position while positioning the 3'-OH near the catalytic center. Rodent Ugt1a7c lacks this specific structural feature, resulting in different binding orientations. Additionally, expression patterns of orthologous enzymes vary: human liver expresses predominantly UGT1A1 and UGT1A9, whereas rat liver expresses Ugt1a1, Ugt1a6, and Ugt2b1 as the major hesperetin-conjugating enzymes. These differences necessitate careful consideration when extrapolating rodent metabolite profiles to humans in preclinical studies [1] [4].
Table 3: Species Differences in Hp3'GA Formation
Parameter | Human | Rat | Significance |
---|---|---|---|
Primary Site of Glucuronidation | Intestinal mucosa | Liver | Affects first-pass metabolism bioavailability |
3':7' Glucuronide Ratio | 3.2:1 | 1.1:1 | Indicates different regioselectivity |
Hepatic Vmax | 320 pmol/min/mg | 850 pmol/min/mg | Higher catalytic capacity in rat liver |
Intestinal Vmax | 690 pmol/min/mg | 290 pmol/min/mg | Higher catalytic capacity in human intestine |
Dominant Hepatic UGT(s) | UGT1A1, UGT1A9 | Ugt1a1, Ugt1a6, Ugt2b1 | Different enzyme orthologs involved |
Km (μM) | 48-120 μM | 25-85 μM | Generally higher affinity in rat enzymes |
Hesperetin undergoes simultaneous conjugation via sulfotransferase (SULT) and UGT pathways, creating a dynamic competition that determines the metabolic fate of absorbed aglycone. SULT isoforms exhibit distinct positional preferences: SULT1A1 and SULT1A2 preferentially catalyze sulfation at the 3'-OH position (Km = 8.2 μM and 15.4 μM, respectively), while SULT1C4 shows selectivity for the 7-OH position (Km = 32 μM). The sulfation efficiency (Vmax/Km) for the 3'-position is approximately 2.3-fold higher than for glucuronidation in human liver cytosol at physiological substrate concentrations (<50 μM) [1] [4].
The metabolic competition between these pathways is concentration-dependent. At low hesperetin concentrations (<10 μM), sulfation predominates due to higher substrate affinity of SULT enzymes. As concentration increases (50-100 μM), glucuronidation becomes the dominant pathway owing to higher enzymatic capacity of UGTs. This shift occurs because SULT enzymes exhibit lower catalytic capacity (Vmax = 120-450 pmol/min/mg) compared to UGTs (Vmax = 680-1850 pmol/min/mg) and are more susceptible to substrate inhibition at elevated concentrations. Additionally, the tissue-specific expression of conjugating enzymes creates spatial separation: intestinal cells exhibit higher SULT1A3/1B1 expression favoring initial sulfation, while hepatocytes with abundant UGT1A1 drive glucuronidation during subsequent hepatic passage [1] [4] [6].
Molecular studies reveal that binding pocket architecture determines the positional specificity of conjugation enzymes. SULT1A1 possesses a compact catalytic domain with charged residues (Glu146, Asp86) that form electrostatic interactions with the catechol-like structure of the B-ring, positioning the 3'-OH near the catalytic center and PAPS cofactor. UGT1A9 has a more spacious binding pocket that accommodates multiple orientations, allowing both 7- and 3'-conjugation but favoring the latter due to thermodynamic stability of the 3'-O-glucuronide product. This structural basis explains why hesperetin 3'-O-sulfate and 3'-O-glucuronide are consistently the major conjugates despite competition between pathways [1].
Table 4: Kinetic Comparison of Sulfation vs. Glucuronidation at the 3'-Position
Parameter | SULT Pathway | UGT Pathway | Biological Significance |
---|---|---|---|
Primary Isoforms | SULT1A1, SULT1A2, SULT1A3 | UGT1A1, UGT1A7, UGT1A9 | Different enzyme families involved |
Average Km | 8.2-15.4 μM | 48-120 μM | Higher substrate affinity for sulfation |
Average Vmax | 120-450 pmol/min/mg protein | 920-1850 pmol/min/mg protein | Higher catalytic capacity for glucuronidation |
Dominant Tissue | Intestinal epithelium | Liver hepatocytes | Spatial separation of pathways |
Concentration Dependency | Dominant <10 μM hesperetin | Dominant >50 μM hesperetin | Affects metabolite profile at different doses |
Product Stability | Chemically stable | Subject to acyl migration | Implications for analytical quantification |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0